molecular formula C10H17ClN2O2S B1404356 2-Amino-N-butylbenzenesulfonamide hydrochloride CAS No. 21639-11-2

2-Amino-N-butylbenzenesulfonamide hydrochloride

Cat. No. B1404356
CAS RN: 21639-11-2
M. Wt: 264.77 g/mol
InChI Key: YSHBVSVNRQLPKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N-butylbenzenesulfonamide hydrochloride is a chemical compound with the CAS Number: 21639-11-2. It has a linear formula of C10H17ClN2O2S . The compound has a molecular weight of 264.78 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H16N2O2S.ClH/c1-2-3-8-12-15(13,14)10-7-5-4-6-9(10)11;/h4-7,12H,2-3,8,11H2,1H3;1H . This code provides a specific description of the compound’s molecular structure.

Scientific Research Applications

Antibacterial and Antiviral Properties

  • Sulfonamides, including derivatives of 2-amino-N-butylbenzenesulfonamide, have been identified for their antibacterial activity. For example, research has shown that 2-aminobenzenesulfonamide, a related compound, can react with various chlorides to produce compounds with significant antibacterial activity against both Gram-positive and Gram-negative bacterial strains (Patel, Patel, & Lilakar, 2010).
  • Antiviral capabilities of 2-amino-4,6-di-tert-butylphenol derivatives, structurally related to 2-amino-N-butylbenzenesulfonamide, have been studied. These compounds exhibit antiviral properties and radical regulatory activity, which underlines the importance of further investigation into similar aminophenol derivatives (Nizheharodava, Ksendzova, Sysa, Yurkevich, Labai, Shadyro, & Zafranskaya, 2020).

Cancer Research

  • Sulfonamide-focused libraries, including compounds structurally similar to 2-amino-N-butylbenzenesulfonamide, have been used in antitumor screens. Compounds like N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide have been selected for their potent cell cycle inhibitory effects and have progressed to clinical trials (Owa, Yokoi, Yamazaki, Yoshimatsu, Yamori, & Nagasu, 2002).
  • Novel sulfonamide derivatives, including N-(2-amino-5-benzoylphenyl)-4-nitrobenzene sulfonamide hydrochloride, have been synthesized and evaluated for their in vitro anticancer activity. These compounds showed significant reduction in cell proliferation and induced mRNA expression of pro-apoptotic genes, suggesting their potential in cancer treatment (Cumaoğlu, Dayan, Agkaya, Ozkul, & Ozpozan, 2015).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for 2-Amino-N-butylbenzenesulfonamide hydrochloride can be found on the Sigma-Aldrich website . It’s important to avoid breathing in the compound and to avoid contact with skin and eyes. Personal protective equipment should be worn when handling this compound .

properties

IUPAC Name

2-amino-N-butylbenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S.ClH/c1-2-3-8-12-15(13,14)10-7-5-4-6-9(10)11;/h4-7,12H,2-3,8,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSHBVSVNRQLPKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=CC=C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743154
Record name 2-Amino-N-butylbenzene-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21639-11-2
Record name 2-Amino-N-butylbenzene-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-N-butylbenzenesulfonamide hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Amino-N-butylbenzenesulfonamide hydrochloride
Reactant of Route 3
Reactant of Route 3
2-Amino-N-butylbenzenesulfonamide hydrochloride
Reactant of Route 4
Reactant of Route 4
2-Amino-N-butylbenzenesulfonamide hydrochloride
Reactant of Route 5
Reactant of Route 5
2-Amino-N-butylbenzenesulfonamide hydrochloride
Reactant of Route 6
Reactant of Route 6
2-Amino-N-butylbenzenesulfonamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.